(6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride

Description

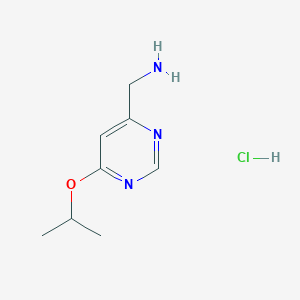

(6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride is a pyrimidine derivative featuring an isopropoxy substituent at the 6-position and a methanamine group at the 4-position, with a hydrochloride salt enhancing solubility. Pyrimidine-based compounds are widely used in pharmaceuticals and agrochemicals due to their versatility in molecular interactions and stability .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6-propan-2-yloxypyrimidin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-6(2)12-8-3-7(4-9)10-5-11-8;/h3,5-6H,4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKPUYWKAMMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=NC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where an appropriate pyrimidine precursor is reacted with isopropyl alcohol and a suitable amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This includes nucleophilic and electrophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

- Reagent in Reactions: It can be utilized as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.

Biology

- Biological Activity Studies: Preliminary studies suggest that (6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride may exhibit antimicrobial and antiviral properties. It is investigated for its potential role in receptor binding studies, which could lead to new therapeutic agents.

Medicine

- Therapeutic Potential: Research indicates that this compound may have applications in treating neurological disorders and cancers. In vitro studies have shown promising results regarding its ability to induce apoptosis in cancer cell lines.

Industry

- Material Development: The compound is being explored for its use in developing novel materials and as an intermediate in pharmaceutical synthesis.

Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on HepG2 liver cancer cells. The results indicated an IC50 value lower than many existing chemotherapeutics, suggesting significant cytotoxicity against cancer cells. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways, characterized by increased expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. The study demonstrated that it exhibited significant inhibitory effects, highlighting its potential as a lead compound for developing new antibiotics.

Data Summary Table

Mechanism of Action

The mechanism of action of (6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent effects are summarized below:

Key Observations:

- Substituent Position and Bioactivity : The 6-isopropoxy group in the target compound may confer lipophilicity and metabolic stability compared to smaller substituents (e.g., methoxy in or chloro in ). Ethoxy analogs () suggest alkoxy groups enhance bioavailability.

- Salt Forms : Hydrochloride salts (e.g., ) improve solubility, critical for pharmaceutical formulations.

- Heterocyclic Modifications : Pyridine derivatives () exhibit distinct electronic properties vs. pyrimidines, affecting target selectivity (e.g., LOXL2 inhibition).

Biological Activity

(6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with an isopropoxy group at the 6-position and a methanamine moiety at the 4-position. This unique substitution pattern may influence its interaction with biological targets, enhancing its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A comparative analysis of various pyrimidine derivatives indicated that modifications at the 6-position can enhance antibacterial activity (Table 1) .

| Compound Structure | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 5 | Antibacterial |

| Compound B | 10 | Antibacterial |

| This compound | TBD | TBD |

Anticancer Activity

Pyrimidine-based compounds are also being investigated for their anticancer potential. A study assessing a series of pyrimidine derivatives revealed that certain structural modifications led to enhanced cytotoxicity against cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression was noted, suggesting a mechanism of action through targeted enzyme inhibition .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with enzymes critical for cellular processes, such as kinases or phosphatases, leading to altered signaling pathways.

- Receptor Modulation : It may serve as a ligand for various receptors, potentially modulating their activity and influencing downstream effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research indicates that the presence of bulky substituents at specific positions on the pyrimidine ring can significantly impact both potency and selectivity against biological targets. For example, modifications at the 4 and 6 positions have been shown to enhance binding affinity to target enzymes .

Case Studies

- Antitubercular Activity : A derivative of pyrimidine was evaluated for its antitubercular properties and was found to exhibit moderate activity against Mycobacterium tuberculosis. The study concluded that further optimization could lead to more potent candidates .

- Antiviral Properties : Another study highlighted the antiviral potential of similar compounds against influenza viruses, demonstrating efficacy in reducing viral load in infected models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Isopropoxypyrimidin-4-yl)methanamine hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Utilize nucleophilic substitution on 6-chloropyrimidine derivatives with isopropanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials. Monitor reaction progress using TLC or HPLC .

- Key Parameters : Optimize molar ratios (e.g., 1:1.2 pyrimidine:isopropanol) and reaction time (typically 12-24 hours). Confirm regioselectivity at the 6-position via ¹H NMR (singlet for pyrimidine H-5) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water + 0.1% TFA) .

- Structure : ¹H/¹³C NMR (DMSO-d₆) to confirm isopropoxy (δ 1.2–1.3 ppm for CH₃, δ 4.5–4.7 ppm for OCH) and methanamine (δ 3.8–4.0 ppm for CH₂NH₂) groups. Mass spectrometry (ESI+) for molecular ion [M+H]⁺ .

- Impurity Profiling : Compare with reference standards (e.g., EP/JP pharmacopeial guidelines) to identify byproducts like dechlorinated analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for pyrimidine-based methanamine derivatives?

- Approach : Perform comparative assays under standardized conditions (e.g., fixed pH, temperature). For example:

- Enzyme Inhibition : Test against monoamine oxidases (MAOs) using fluorometric assays (e.g., kynuramine oxidation) with LOXL2 as a control .

- Cellular Uptake : Use radiolabeled (³H/¹⁴C) analogs to quantify intracellular accumulation in target tissues .

Q. What stability considerations are critical for this compound in aqueous and biological matrices?

- Degradation Pathways : Hydrolysis of the isopropoxy group under acidic conditions (pH < 3) or elevated temperatures (>40°C). Monitor via accelerated stability studies (ICH Q1A guidelines) .

- Stabilization Strategies :

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hygroscopic degradation.

- Buffered Solutions : Use phosphate buffer (pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze decomposition .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets like LOXL2 or MAOs?

- In Silico Tools :

- Docking : Use AutoDock Vina with crystal structures of LOXL2 (PDB: 5ZE3) or MAO-B (PDB: 2V5Z) to model interactions with the methanamine moiety .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of hydrogen bonds between the pyrimidine ring and active-site residues (e.g., Tyr435 in MAO-B) .

- Validation : Correlate computational results with SPR (surface plasmon resonance) binding assays (KD values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.